molecular formula C14H16O B14664635 2-Heptyn-1-one, 1-(4-methylphenyl)- CAS No. 38395-06-1

2-Heptyn-1-one, 1-(4-methylphenyl)-

Cat. No.: B14664635
CAS No.: 38395-06-1
M. Wt: 200.28 g/mol
InChI Key: ZJRDYEIFUAFMHV-UHFFFAOYSA-N
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Description

2-Heptyn-1-one, 1-(4-methylphenyl)- is an alkyne-containing ketone with a para-methyl-substituted phenyl group. Its molecular formula is C₁₄H₁₆O, featuring a heptynone backbone (seven-carbon chain with a triple bond at the second position) and a 4-methylphenyl substituent at the ketone position. While specific data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., halogenated or methoxy-substituted derivatives) suggest relevance in crystallography and supramolecular chemistry due to weak intermolecular interactions like C–H⋯O and π-π stacking .

Properties

CAS No.

38395-06-1

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(4-methylphenyl)hept-2-yn-1-one

InChI

InChI=1S/C14H16O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-5H2,1-2H3

InChI Key

ZJRDYEIFUAFMHV-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyn-1-one, 1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylacetylene with heptanone under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Heptyn-1-one, 1-(4-methylphenyl)- may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods often incorporate purification steps, such as distillation or recrystallization, to obtain high-purity 2-Heptyn-1-one, 1-(4-methylphenyl)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Heptyn-1-one, 1-(4-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is replaced by other functional groups. Reagents like sodium amide (NaNH2) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium amide (NaNH2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Heptyn-1-one, 1-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Heptyn-1-one, 1-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-Heptyn-1-one, 1-(4-methylphenyl)- with structurally related compounds, focusing on substituent effects, chain length, and intermolecular interactions.

Structural Analogs and Substituent Effects
Compound Name Molecular Formula Substituent(s) Functional Group Key Structural Features
2-Heptyn-1-one, 1-(4-methylphenyl)- C₁₄H₁₆O 4-methylphenyl Alkyne ketone Heptynone backbone, para-methyl
1-(4-Methoxyphenyl)heptan-1-one C₁₄H₂₀O₂ 4-methoxyphenyl Saturated ketone Saturated chain, para-methoxy
2-Pentyn-1-one, 1-(2-chlorophenyl)-4-hydroxy-4-methyl C₁₂H₁₁ClO₂ 2-chlorophenyl, 4-hydroxy Alkyne ketone Shorter chain, chloro/hydroxy substituents
1-(4-Hydroxyphenyl)hexan-1-one C₁₂H₁₄O₂ 4-hydroxyphenyl Saturated ketone Hexanone backbone, para-hydroxy

Key Observations:

  • In contrast, electron-withdrawing groups (e.g., chloro) reduce electron density, altering reactivity and intermolecular interactions . Hydroxy groups (e.g., in 1-(4-hydroxyphenyl)hexan-1-one) enable strong O–H⋯O hydrogen bonds, whereas methyl groups rely on weaker C–H⋯O interactions or van der Waals forces .
  • Chain Length and Unsaturation: The heptynone backbone in the target compound introduces rigidity due to the triple bond, which may reduce conformational flexibility compared to saturated analogs like 1-(4-methoxyphenyl)heptan-1-one . Shorter chains (e.g., pentynone derivatives) may exhibit lower melting points and higher volatility .
Crystallographic and Intermolecular Interaction Analysis
Compound Type Crystal System Key Interactions Dihedral Angle (Phenyl Rings) Reference
Halogenated imidazole-imines Triclinic P-1 C–H⋯N, C–H⋯X (X=Cl, Br), π-π stacking ~56°
Para-methylphenyl ynone* Hypothetical C–H⋯O, π-π stacking Not reported Inferred
Hydroxy-substituted ketone Not reported O–H⋯O hydrogen bonds Not reported

Insights :

  • The para-methylphenyl group in the target compound likely induces a twisted molecular conformation (analogous to the ~56° dihedral angle in ), influencing crystal packing through weak interactions rather than strong hydrogen bonds .
  • Hydroxy-substituted ketones form stronger hydrogen-bonded networks compared to methyl-substituted ynones, which may result in higher melting points .
Reactivity and Stability
  • Alkyne vs. Saturated Chains: The triple bond in ynones increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., in Michael additions). Saturated ketones (e.g., 1-(4-methoxyphenyl)heptan-1-one) lack this activation, reducing reactivity .
  • Substituent Stability : Methyl groups are less prone to oxidation compared to methoxy or hydroxy substituents, suggesting greater stability under oxidative conditions .

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